N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
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Description
Scientific Research Applications
Synthesis and Material Development
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, due to its complex structure involving chlorophenyl and nitrobenzamide groups, is of interest in the development of novel materials. Studies have demonstrated its potential in the synthesis of aromatic poly(sulfone sulfide amide imide)s, showcasing these compounds' solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
Pharmaceutical Research
The structural complexity of this compound lends itself to pharmaceutical research, particularly in the synthesis of compounds with potential antimicrobial and anticancer properties. Research in this area has explored the synthesis and evaluation of new derivatives with similar structural motifs for their antimicrobial activity against a range of pathogens (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
Chemical Synthesis and Characterization
Environmental Applications
In environmental science, research has investigated the biodegradability and impact of compounds containing similar functional groups under anaerobic conditions. This research provides insights into how these compounds, or their derivatives, might behave in natural ecosystems and their potential environmental impacts (O. A. O'connor & L. Young, 1996).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-12-4-6-13(7-5-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQKFGYMTUMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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